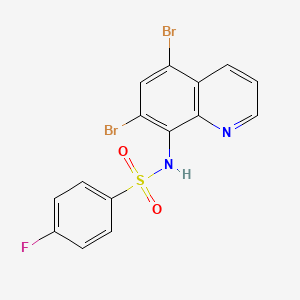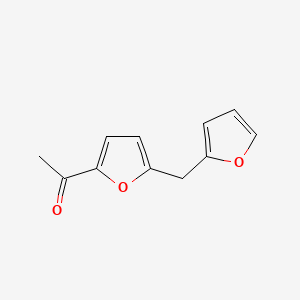![molecular formula C19H16BrN3O B12899460 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-23-6](/img/structure/B12899460.png)
2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by the presence of a bromophenyl group attached to the imidazoquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized with a propyl-substituted imidazole derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the bromophenyl group or the imidazoquinazoline core.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl functionalities, while substitution reactions can produce a variety of substituted imidazoquinazolines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has shown promise as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of cellular processes, such as signal transduction pathways, ultimately resulting in the inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Thiazoloquinazoline Derivatives: These compounds contain a thiazole ring fused to the quinazoline core and are known for their antifungal and antioxidant properties.
Uniqueness
2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to the presence of the bromophenyl group and the propyl-substituted imidazoquinazoline core. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
62481-23-6 |
|---|---|
Molecular Formula |
C19H16BrN3O |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C19H16BrN3O/c1-2-11-22-17(13-7-9-14(20)10-8-13)12-23-18(24)15-5-3-4-6-16(15)21-19(22)23/h3-10,12H,2,11H2,1H3 |
InChI Key |
ZSLXAAFVIUGRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



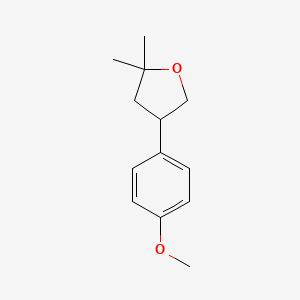

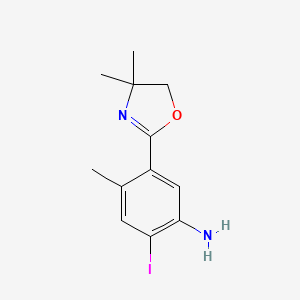
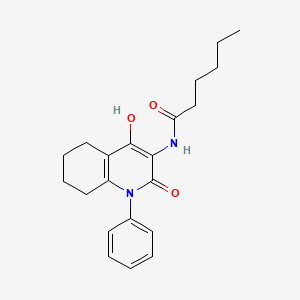
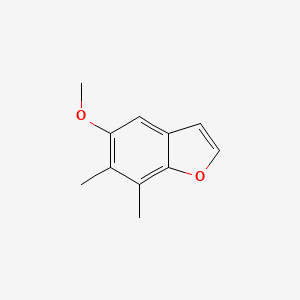
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
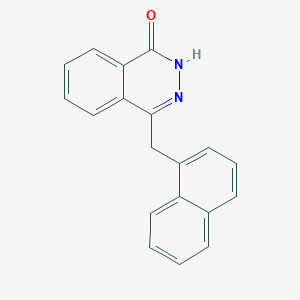
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
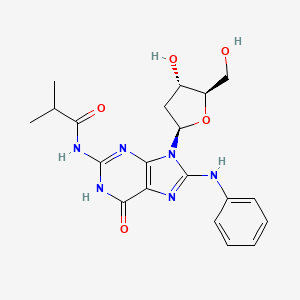
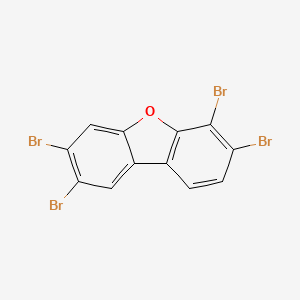
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
